Clofenotane

Ecotoxicology Isomer-specific toxicity Aquatic risk assessment

Research on persistent organic pollutants (POPs) and malaria vector control demands Clofenotane meeting WHO specifications (≥70% p,p'-DDT). Generic organochlorines cannot substitute due to isomer-specific toxicity and synergistic effects unique to technical-grade DDT. Our material resolves these challenges: • Isomer composition verified for accuracy in toxic unit calculations and risk assessment models. • Extended residual efficacy (4-6 months on porous surfaces) reduces operational costs and spray cycles. • Ideal as a historical reference standard for IRS formulation trials and structure-activity relationship studies.

Molecular Formula C14H9Cl5
Molecular Weight 354.5 g/mol
CAS No. 50-29-3
Cat. No. B1669920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofenotane
CAS50-29-3
Synonyms1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane
4,4' DDT
4,4' Dichlorodiphenyltrichloroethane
4,4'-DDT
4,4'-Dichlorodiphenyltrichloroethane
Benzochloryl
chlorophenothane
DDT
p',p'-DDT
TbisC ethane
TbisC-ethane
Molecular FormulaC14H9Cl5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H
InChIKeyYVGGHNCTFXOJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in acetone, ether, benzene, carbon tetrachloride, kerosene, dioxane, and pyridine.
High solubility in fat (100,000 ppm)
Solubility, g/100 mL solvent: 58 acetone;  78 benzene;  42 benzyl benzoate;  45 carbon tetrachloride;  74 chlorobenzene;  116 cyclohexanone;  2 g/100 ml 95% alcohol;  28 ethyl ether;  10 gasoline;  3 isopropanol;  8-10 kerosene;  75 morpholine;  11 peanut oil;  10-16 pine oil;  61 tetralin;  50 tributyl phosphate.
Practically insoluble in dilute acids, alkalies. ... Freely soluble in pyridine, dioxane;  solubility in organic solvents increases with rise in temperatures.
For more Solubility (Complete) data for DDT (8 total), please visit the HSDB record page.
5.5e-06 mg/mL at 25 °C
Solubility in water: poor
Insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clofenotane Technical Specifications & Procurement


Clofenotane (DDT; dichlorodiphenyltrichloroethane) is an organochlorine insecticide with the molecular formula C14H9Cl5 and a molecular weight of 354.49 g/mol. Technical-grade Clofenotane consists primarily of the p,p'-DDT isomer (70–80%) with o,p'-DDT (15–30%) and trace degradation products [1]. The compound exhibits a melting point of 108.5–109 °C, a log P (octanol-water) of 6.91, and water solubility of 0.0055 mg/L . Clofenotane acts by opening voltage-gated sodium ion channels in insect neurons, causing spontaneous firing leading to paralysis and death [2]. While banned for agricultural use in most countries under the Stockholm Convention on Persistent Organic Pollutants, Clofenotane retains an exemption for indoor residual spraying (IRS) in malaria vector control programs where no equally effective and efficient alternatives are available [3].

Spec WHO technical-grade isomer composition for public health IRS procurement
Regulatory Stockholm Convention exemption: approved for indoor residual spraying in malaria vector control programs
Mechanism Voltage-gated sodium channel modulation supports insect neurophysiology and resistance mechanism studies

Why Clofenotane Substitution Fails


Despite sharing structural similarities with other organochlorine insecticides such as methoxychlor and degradation products DDD/DDE, Clofenotane exhibits quantifiably distinct toxicity profiles, environmental persistence, and residual efficacy that preclude generic substitution. Technical-grade Clofenotane containing both p,p'- and o,p'-isomers demonstrates synergistic activity not observed with pure p,p'-DDT alone, complicating direct replacement [1]. Furthermore, in regions with pyrethroid-resistant Anopheles vectors, cross-resistance to DDT varies substantially—some populations exhibit co-resistance (mortality rates as low as 1.3–46%), while others retain susceptibility [2][3]. The WHO specification requiring ≥70% p,p'-DDT content in technical material for public health applications establishes a quality threshold that generic organochlorines may not meet [4]. These compound-specific differences necessitate evidence-based selection rather than class-level substitution.

Isomer composition mismatch
Technical-grade isomer synergy with o,p'-DDT may not transfer to pure p,p'-DDT; reported efficacy against resistant strains can shift if isomer ratio deviates from WHO specifications.
Site-dependent vector susceptibility
Pyrethroid-resistant Anopheles populations may retain DDT susceptibility or exhibit co-resistance; pre-procurement WHO susceptibility bioassays are advised to confirm local activity.

Clofenotane Comparative Evidence


Isomer-Specific Aquatic Toxicity

Among DDT congeners, p,p'-DDT demonstrates substantially higher aquatic toxicity than its o,p'-isomer. In 7-day waterborne exposures using the epibenthic amphipod Hyalella azteca, the median effect concentration (based on biomass gain, aggregating survival and growth) for p,p'-DDT was 0.14 µg/L, whereas o,p'-isomers exhibited approximately five-fold lower toxicity [1]. This isomer-specific differential has direct implications for both environmental risk assessment and product specification, as the p,p'-DDT content of technical material directly correlates with expected potency.

Isomer Aquatic Toxicity
Head-to-head
p,p'-DDT median effect conc. 0.14 µg/L vs o,p'-isomers ~5-fold lower (Hyalella azteca, 7-d waterborne)
Supports p,p'-DDT content specifications; isomer ratio directly linked to aquatic risk assessment.
p,p'-DDT content correlates with expected environmental potency.
Ecotoxicology Isomer-specific toxicity Aquatic risk assessment

Acute Mammalian Toxicity vs Methoxychlor

Clofenotane (as p,p'-DDT) exhibits approximately 21-fold higher acute oral toxicity in rats compared to its methoxy analog methoxychlor. The rat oral LD50 for p,p'-DDT is 87 mg/kg, whereas methoxychlor's LD50 is 1,855 mg/kg in the same model [1]. This marked difference in mammalian toxicity represents a critical trade-off: methoxychlor was developed specifically to reduce vertebrate toxicity while retaining insecticidal activity, yet its reduced insecticidal efficacy limited its adoption as a DDT replacement [2]. The higher mammalian toxicity of Clofenotane necessitates stricter handling protocols and informs risk-benefit calculations for procurement in vector control versus agricultural applications.

Mammalian LD50 Comparison
Reported
p,p'-DDT rat oral LD50 87 mg/kg vs methoxychlor 1,855 mg/kg (21-fold difference)
Informs occupational risk-benefit review and regulatory classification context.
Methoxychlor developed to reduce vertebrate toxicity; trade-off with insecticidal efficacy.
Toxicology Mammalian safety LD50 comparison

Parent vs Metabolite Toxicity

Clofenotane (DDT) is substantially more toxic than its primary environmental degradation products. In Hyalella azteca, the ratio of 10-day LR50 values (median lethal tissue residue) for DDT:DDD:DDE was 1:24:195, indicating that DDT is 24-fold more toxic than DDD and 195-fold more toxic than DDE on a tissue-residue basis [1]. Additionally, among p,p' congeners, relative toxicity ranked as DDT ≫ DDD > DDE ≈ DDMU [2]. This differential toxicity profile means that environmental degradation of DDT to DDD and DDE represents a net reduction in acute toxic hazard, but the extreme persistence of all three compounds (soil half-lives of 2–15 years for DDT, 5–10 years for DDD, and approximately 10 years for DDE) maintains long-term environmental exposure risk [3].

Parent-Metabolite Potency
Head-to-head
DDT:DDD:DDE LR50 ratio 1:24:195 (DDT 24-fold more toxic than DDD, 195-fold more toxic than DDE)
Supports environmental fate assessment; degradation to metabolites reduces acute hazard but persistence remains.
Soil half-lives: DDT 2–15 yr, DDD 5–10 yr, DDE ~10 yr.
Environmental fate Metabolite toxicity Persistent organic pollutants

Efficacy in Pyrethroid-Resistant Vectors

In regions with established pyrethroid resistance, Clofenotane efficacy varies substantially depending on local resistance allele frequencies. In The Gambia, resistance of local Anopheles vectors to DDT was 46% mortality, compared to 31% mortality for pyrethroids, while bendiocarb (carbamate) and pirimiphos methyl (organophosphate) achieved 88% and 100% mortality, respectively [1]. In southwestern Ethiopia, populations of Anopheles arabiensis exhibited even higher resistance: DDT mortality was only 1.3%, compared to deltamethrin 18.8%, lambda-cyhalothrin 36.3%, and malathion 72.5%, while fenitrothion and bendiocarb remained effective at 98.81% and 97.5% mortality [2]. Conversely, in Uganda, DDT mortality was 82% in pyrethroid-resistant Anopheles funestus populations (62% permethrin mortality, 28% deltamethrin mortality), demonstrating retained DDT susceptibility despite pyrethroid resistance [3]. This site-specific variability necessitates pre-procurement susceptibility testing rather than assuming cross-resistance patterns.

Vector Mortality (Resistant)
Head-to-head
DDT mortality 46% (Gambia), 1.3% (Ethiopia), 82% (Uganda) vs pyrethroids/organophosphates
Site-specific susceptibility data required; cross-resistance not universal.
Pre-procurement WHO bioassays recommended.
Insecticide resistance Malaria vector control Field efficacy

Residual Activity vs Pyrethroids

Clofenotane's residual efficacy on sprayed surfaces extends beyond that of standard pyrethroid formulations. In Zimbabwe field bioassays, lambda-cyhalothrin and DDT demonstrated equivalent efficacy 4 months post-spray (P=0.487) and 5 months post-spray (P=0.244), while both significantly outperformed deltamethrin throughout the 6-month observation period [1]. WHO guidance indicates that alternative IRS insecticide classes typically have a residual duration of 2–6 months, necessitating multiple annual spray cycles in areas with year-round transmission, which increases program costs and user fatigue [2]. In Tanzanian experimental hut trials, DDT and deltamethrin SC-PE (polymer-enhanced) produced equivalent mortality over nine months against pyrethroid-susceptible Anopheles arabiensis, though both deltamethrin formulations outperformed DDT in laboratory bioassays on mud and concrete substrates [3]. The extended residual activity of Clofenotane—particularly on porous surfaces like mud where many pyrethroids degrade more rapidly—translates to fewer application cycles and reduced operational costs.

Residual Duration
Head-to-head
DDT residual activity equivalent to lambda-cyhalothrin at 4–5 months, outperformed deltamethrin over 6 months
Supports extended spray cycle planning; may reduce annual application frequency.
Residual performance on porous surfaces (mud) critical for program cost.
Indoor residual spraying Residual efficacy Formulation comparison

Isomer Synergy and Quality Specifications

Pure p,p'-DDT does not kill resistant strains of house flies or body lice, whereas technical DDT containing 76.5–82.4% p,p'-DDT kills both resistant and non-resistant strains, indicating a synergistic effect when p,p'-DDT is applied in mixture with o,p'-DDT or other related compounds [1]. The WHO specification requiring technical-grade DDT to contain a minimum of 70% p,p'-DDT by weight is based on this observed efficacy differential between pure isomer and technical mixture [2]. Furthermore, waste material from DDT production containing only 32% p,p'-DDT was found to be more effective than pure p,p'-DDT against resistant strains [1]. Typical technical-grade composition includes approximately 77% p,p'-DDT, 15% o,p'-DDT, and 4% p,p'-DDE [3]. This composition-activity relationship has direct implications for quality assurance in procurement: products deviating substantially from this isomer profile may exhibit reduced efficacy against resistant vector populations.

Isomer Synergy
Class-level
Technical DDT (≥70% p,p'-DDT) kills resistant strains; pure p,p'-DDT does not
Validates WHO minimum p,p'-DDT procurement specification; isomer composition affects resistant-strain performance.
Synergy with o,p'-DDT and related compounds reported in house fly/body louse.
Quality control Isomer synergism Procurement specifications

Clofenotane Application Scenarios


Pyrethroid-Resistant Malaria Vector Control

In areas where entomological surveillance confirms DDT susceptibility (mortality ≥98% in WHO susceptibility tests) but pyrethroid resistance is established, Clofenotane remains a viable IRS option [8]. The extended residual activity of DDT on porous surfaces (4–6 months versus 2–6 months for alternative classes) reduces the number of annual spray cycles required, directly lowering operational costs and minimizing community disruption [9]. Procurement decisions should be guided by local susceptibility data, as cross-resistance between pyrethroids and DDT is mediated by kdr mutations and is not universal—some populations exhibit pyrethroid resistance while retaining DDT susceptibility (e.g., Anopheles funestus in Uganda showing 82% DDT mortality despite 28% deltamethrin mortality) [3].

Environmental Analytical Standards

Research laboratories conducting environmental monitoring, toxicokinetic studies, or risk assessment of persistent organic pollutants require authentic p,p'-DDT analytical standards. The documented 24-fold and 195-fold differential toxicity between DDT and its metabolites DDD and DDE, respectively, necessitates accurate quantification of the parent compound in environmental matrices [8]. Furthermore, the five-fold difference in aquatic toxicity between p,p'- and o,p'-isomers [9] means that isomer-specific analytical methods must be calibrated using certified reference materials with known isomer ratios. Substitution with technical-grade material or alternative congeners would compromise the validity of toxic unit calculations and risk assessment models that rely on compound-specific toxicity data.

Organochlorine Comparative Toxicology

Investigators studying structure-activity relationships among organochlorine insecticides require Clofenotane as the reference compound against which analogs are benchmarked. The 21-fold differential in rat oral LD50 between p,p'-DDT (87 mg/kg) and methoxychlor (1,855 mg/kg) [8] represents a key comparative endpoint for evaluating the relationship between molecular substitution (chlorine versus methoxy groups) and mammalian toxicity. Similarly, the isomer-specific differences in aquatic toxicity and the synergistic effects observed in technical-grade mixtures [9] provide experimental models for investigating formulation effects on biological activity. For these applications, procurement of characterized material with documented purity and isomer composition is essential for reproducible experimental results.

Historical Baseline for Novel Vector Control

In experimental hut trials and field studies evaluating new IRS formulations or active ingredients, Clofenotane serves as the historical reference standard. Studies comparing polymer-enhanced deltamethrin formulations against DDT have established benchmark performance metrics—for instance, both treatments produced equivalent mortality over nine months against susceptible Anopheles arabiensis [8]. This comparative framework enables researchers to contextualize the performance of novel interventions against a compound with decades of documented field efficacy data. Procurement of DDT for this purpose requires material meeting WHO technical specifications (≥70% p,p'-DDT) to ensure comparability with historical trial data, as deviations in isomer composition could confound efficacy comparisons [9].

Application
Selection Property
Validation Focus
Pyrethroid-resistant malaria vector control
Site-specific DDT susceptibility (WHO bioassay ≥98% mortality)
Local entomological surveillance data review
Environmental analytical standards
Certified isomer composition and purity
Isomer-specific quantification in environmental matrices
Organochlorine comparative toxicology
Documented p,p'-DDT purity and isomer profile
Comparative LD50 and aquatic toxicity endpoint benchmarks
Historical baseline for novel IRS formulations
WHO-compliant technical-grade composition
Comparability with historical trial data (isomer ratio verification)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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